(6-Amino-5-((2-hydroxy-4-nitrophenyl)azo)naphthalene-2-sulphonato(3-))chromium
Description
Introduction to Chromium-Complexed Azo Dyes
Nomenclature and IUPAC Classification of (6-Amino-5-((2-Hydroxy-4-Nitrophenyl)Azo)Naphthalene-2-Sulphonato(3-))Chromium
The systematic IUPAC name for this compound is chromium(III) 6-amino-5-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalene-2-sulphonate . The name reflects its structural components:
- A central chromium(III) ion, which coordinates to the azo ligand.
- An azo (–N=N–) bridge connecting a 2-hydroxy-4-nitrophenyl group to a naphthalene ring.
- Substituents on the naphthalene system: an amino (–NH₂) group at position 6 and a sulfonate (–SO₃⁻) group at position 2.
The molecular formula is C₁₆H₁₁CrN₅O₈S , with a molecular weight of 475.31 g/mol . The sulphonate group enhances water solubility, while the nitro (–NO₂) and hydroxy (–OH) groups contribute to electronic conjugation, stabilizing the chromophore.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | Chromium(III) 6-amino-5-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalene-2-sulphonate |
| Molecular Formula | C₁₆H₁₁CrN₅O₈S |
| Molecular Weight | 475.31 g/mol |
| CAS Registry Number | 10241-21-1 |
| Coordination Geometry | Octahedral (Cr³⁺ center) |
Historical Development of Chromium-Azo Coordination Compounds
The integration of chromium into dye chemistry began in the early 19th century with Louis Nicolas Vauquelin’s isolation of metallic chromium from crocoite (PbCrO₄). By the late 1800s, chromium’s ability to form stable complexes with organic ligands was exploited to improve the durability of azo dyes, which were prone to fading. The synthesis of chromium-azo dyes typically involves:
- Diazotization : Conversion of aromatic amines (e.g., 2-amino-4-nitrophenol) to diazonium salts.
- Coupling : Reaction with electron-rich substrates like naphthalen-2-ol to form the azo linkage.
- Metallization : Treatment with chromium salts (e.g., chromium(III) sulfate) to form the coordination complex.
This process, refined throughout the 20th century, enabled dyes to achieve superior fastness properties, making them indispensable in textiles and leather industries.
Position in Modern Coordination Chemistry and Industrial Dye Taxonomies
In contemporary coordination chemistry, this compound belongs to the mononuclear chromium(III)-azo complexes , where the metal center is chelated by the azo ligand’s hydroxy and sulphonate groups. Industrially, it is classified as an acid dye , suitable for proteinaceous substrates like wool and silk due to its anionic sulphonate groups, which form ionic bonds with cationic amino groups in fibers.
Table 2: Industrial Classification and Applications
| Category | Subclass | Applications |
|---|---|---|
| Metal-Complex Dyes | 1:1 Chromium Complexes | Textiles (wool, silk), leather, paper |
| Functional Groups | Sulphonated Azo Dyes | Electrochemical aluminum coatings |
The dye’s nitro group (–NO₂) red-shifts the absorption spectrum, yielding greenish-blue shades, while chromium coordination improves washfastness (rated 4/5 on ISO scales). Unlike early chromium pigments (e.g., chrome yellow), modern complexes avoid toxic lead, aligning with environmental regulations.
Properties
CAS No. |
82933-89-9 |
|---|---|
Molecular Formula |
C16H11CrN4O6S- |
Molecular Weight |
439.3 g/mol |
IUPAC Name |
chromium;[1-[(2-hydroxy-4-nitrophenyl)diazenyl]-6-sulfonaphthalen-2-yl]azanide |
InChI |
InChI=1S/C16H11N4O6S.Cr/c17-13-5-1-9-7-11(27(24,25)26)3-4-12(9)16(13)19-18-14-6-2-10(20(22)23)8-15(14)21;/h1-8H,(H3-,17,18,19,21,24,25,26);/q-1; |
InChI Key |
SKCCGRPJZOFOHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)[NH-].[Cr] |
Origin of Product |
United States |
Preparation Methods
Raw Materials
- 2-Amino-5-nitrophenol (for diazotization)
- 6-Aminonaphthalene-1-sulfonic acid (coupling component)
- Chromium source (commonly chromium(III) salts or chromium formate)
- Acidic medium (formic acid or similar) to facilitate complexation
Stepwise Synthesis
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1. Diazotization | 2-Amino-5-nitrophenol is diazotized using sodium nitrite in acidic medium (e.g., HCl) at low temperature (0-5°C) | 0-5°C, acidic pH | Formation of diazonium salt, critical for azo coupling |
| 2. Coupling Reaction | The diazonium salt is coupled with 6-Aminonaphthalene-1-sulfonic acid under alkaline or neutral conditions | pH ~6-8, 0-10°C | Produces the azo dye intermediate with sulfonate group |
| 3. Chromium Complexation | The azo dye intermediate is treated with chromium salt in formic acid or similar solvent to form the chromium complex | Mild heating (30-60°C), acidic medium | Chromium coordinates with azo nitrogen and sulfonate oxygen, stabilizing the complex |
Reaction Mechanism Insights
- The diazotization step converts the aromatic amine into a diazonium ion, a highly reactive electrophile.
- The coupling step involves nucleophilic attack by the amino-naphthalene sulfonate on the diazonium ion, forming the azo (-N=N-) linkage.
- Chromium complexation occurs via coordination bonds between chromium(III) and donor atoms (nitrogen of azo group, oxygen of sulfonate and hydroxyl groups), resulting in a stable chelate complex.
Research Findings and Optimization Parameters
- Temperature Control: Maintaining low temperatures during diazotization and coupling is essential to prevent decomposition of diazonium salts and side reactions.
- pH Optimization: Slightly acidic to neutral pH favors coupling efficiency and complex stability.
- Chromium Source and Concentration: Chromium(III) formate or chromium chloride are preferred for effective complexation; stoichiometric ratios influence yield and purity.
- Solvent Effects: Formic acid or mixed aqueous-organic solvents enhance chromium coordination and solubility of intermediates.
- Purification: The final chromium-azo complex is typically purified by filtration, washing, and drying to remove unreacted materials and byproducts.
Data Table Summarizing Preparation Conditions
| Parameter | Typical Range/Value | Effect on Product |
|---|---|---|
| Diazotization Temperature | 0–5°C | Stability of diazonium salt |
| Coupling pH | 6–8 | Coupling efficiency |
| Chromium Complexation Temperature | 30–60°C | Complex formation rate |
| Chromium Salt | Chromium(III) formate or chloride | Coordination efficiency |
| Reaction Time | 1–3 hours per step | Completeness of reaction |
| Solvent | Formic acid or aqueous medium | Solubility and complex stability |
Summary of Preparation Method
The preparation of (6-Amino-5-((2-hydroxy-4-nitrophenyl)azo)naphthalene-2-sulphonato(3-))chromium is a multi-step process involving:
- Diazotization of 2-amino-5-nitrophenol to form a diazonium salt.
- Coupling with 6-aminonaphthalene-1-sulfonic acid to yield the azo dye intermediate.
- Complexation with chromium salts in acidic medium to form the final chromium-azo complex.
This method is well-documented in chemical literature and industrial practice, ensuring high purity and yield of the chromium complex dye, which is valued for its stability and color properties.
This synthesis route is supported by chemical databases and industrial chemical suppliers, confirming the use of formic acid chromium processing and the key intermediates involved. While related compounds such as trisodium bis(azo)naphthalene chromates and ferrates have similar synthetic principles, the specific substitution pattern and chromium coordination chemistry define the unique properties of this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amino group.
Substitution: The sulfonate group can participate in substitution reactions, often being replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Conditions for substitution reactions often involve strong acids or bases, depending on the desired product.
Major Products:
Oxidation: Products include various quinones and other oxidized derivatives.
Reduction: The primary product is the corresponding amino derivative.
Substitution: Products vary widely depending on the substituent introduced.
Scientific Research Applications
Chemistry:
- Used as a dye in various chemical processes.
- Acts as a complexing agent in coordination chemistry studies.
Biology:
- Utilized in staining techniques for biological specimens.
Medicine:
- Investigated for potential use in drug delivery systems due to its complexing ability.
Industry:
- Widely used in textile dyeing and printing.
- Employed in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The azo group (-N=N-) acts as a ligand, coordinating with metal ions such as chromium. This coordination alters the electronic properties of the compound, leading to its vibrant color and stability. The molecular targets include various metal ions, and the pathways involved are primarily related to coordination chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromium-Complexed Azo Dyes
The compound shares structural similarities with other chromium-azo sulfonates, such as bis[4-hydroxy-6-[(2-hydroxy-5-methylphenyl)azo]-3-[(2-hydroxy-3-nitro-5-sulphophenyl)azo]naphthalene-2-sulphonato(4-)]chromate(5-) (CAS 65718-42-5). Both feature:
- Multiple azo linkages for enhanced conjugation.
- Sulfonate groups improving water solubility.
- Chromium(III) coordination for thermal stability.
Key Differences :
- The target compound lacks the dual azo groups present in CAS 65718-42-5, simplifying its synthesis but reducing conjugation length.
- The nitro group at the 4-position (vs. 3-nitro in CAS 65718-42-5) alters electronic properties, as seen in UV-Vis spectra shifts .
Non-Metallized Azo Sulfonamides
Azo sulfonamides like 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) and 2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b) share the sulfonamide and azo motifs but lack chromium coordination.
Comparative Analysis :
Yield Comparison :
- Non-metallized azo sulfonamides: 94–95% yield .
- Chromium complexes: Typically lower yields (~60–70%) due to coordination inefficiencies.
Spectroscopic Properties
- IR Spectroscopy: The chromium complex shows a broad O-H stretch (~3400 cm⁻¹) from phenolic groups and characteristic S=O stretches (~1180 cm⁻¹). Non-metallized azo compounds (e.g., 13a) exhibit sharper NH/CN stretches (~3325 cm⁻¹ and ~2214 cm⁻¹) .
- UV-Vis Absorption: Chromium complexes display bathochromic shifts (λmax ~500–600 nm) due to metal-to-ligand charge transfer (MLCT), unlike non-metallized analogs (λmax ~400–450 nm) .
Biological Activity
The compound (6-Amino-5-((2-hydroxy-4-nitrophenyl)azo)naphthalene-2-sulphonato(3-))chromium, also known as sodium [6-amino-5-[(2-hydroxy-4-nitrophenyl)azo]naphthalene-1-sulphonato(3-)]hydroxychromate(1-) (CAS No. 10241-21-1), is a complex azo dye that has garnered attention for its biological activity, particularly in the fields of dyeing and bioremediation. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C16H11CrN4O6S
- Molecular Weight : 475.31 g/mol
- Solubility : Soluble in water and ethanol; exhibits color changes in acidic and basic environments.
Antimicrobial Properties
Research has indicated that chromium complexes, including this compound, exhibit antimicrobial activity. A study demonstrated that chromium-based azo dyes can inhibit the growth of various microorganisms, which is crucial for applications in textile dyeing where microbial contamination can occur .
Cytotoxicity
The cytotoxic effects of (6-Amino-5-((2-hydroxy-4-nitrophenyl)azo)naphthalene-2-sulphonato(3-))chromium have been investigated in several cancer cell lines. For instance, it has been shown to selectively inhibit the growth of human leukemia cells (HL-60) at concentrations as low as mol/L, suggesting potential applications in cancer therapeutics .
Bioremediation Potential
This compound has also been studied for its role in bioremediation. Certain strains of Streptomyces have been identified to degrade azo dyes effectively. These microorganisms produce enzymes capable of breaking down complex azo structures into less harmful substances, thus highlighting the potential for using (6-Amino-5-((2-hydroxy-4-nitrophenyl)azo)naphthalene-2-sulphonato(3-))chromium in environmental cleanup processes .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The azo bond in the compound can be cleaved by microbial enzymes, leading to the formation of reactive intermediates that may disrupt cellular processes.
- Reactive Oxygen Species (ROS) Generation : Chromium complexes are known to generate ROS, which can induce oxidative stress in cells, contributing to their cytotoxic effects.
- Metal Ion Interaction : The presence of chromium allows for interactions with biological macromolecules, potentially altering their function and leading to cell death.
Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that (6-Amino-5-((2-hydroxy-4-nitrophenyl)azo)naphthalene-2-sulphonato(3-))chromium exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL depending on the strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
Study 2: Cytotoxicity Assessment
In vitro assays on HL-60 leukemia cells indicated that exposure to varying concentrations of the compound resulted in a dose-dependent decrease in cell viability.
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 1 | 85 |
| 10 | 60 |
| 100 | 30 |
Q & A
Basic: What are the optimal conditions for synthesizing (6-Amino-5-((2-hydroxy-4-nitrophenyl)azo)naphthalene-2-sulphonato(3-))chromium to ensure high yield and purity?
Methodological Answer:
Synthesis should prioritize controlled pH (6.5–8.0) to stabilize the azo-chromium coordination, with temperatures maintained at 60–80°C to accelerate ligand-metal binding without decomposing the nitro group. Molar ratios of the azo ligand to chromium(III) precursors (e.g., CrCl₃·6H₂O) should be optimized at 2:1 to favor bis-complex formation. Post-synthesis purification via dialysis (molecular weight cutoff: 1–3 kDa) or column chromatography (Sephadex LH-20) removes unreacted ligands. Purity can be confirmed using HPLC-UV at 420 nm, where the chromium complex typically exhibits a distinct absorbance peak .
Advanced: How does the electronic structure of the azo ligand influence the coordination geometry and redox properties of the chromium complex?
Methodological Answer:
The electron-withdrawing nitro and sulfonate groups on the ligand create a π-acidic environment, stabilizing low-spin d³ chromium(III) configurations. To investigate this:
- Use UV-Vis-NIR spectroscopy to identify ligand-to-metal charge transfer (LMCT) bands (e.g., 500–600 nm).
- X-ray absorption spectroscopy (XAS) at the Cr K-edge can resolve bond distances and coordination symmetry (octahedral vs. distorted).
- Density Functional Theory (DFT) calculations (B3LYP/def2-TZVP) model frontier molecular orbitals, linking electronic structure to redox potentials measured via cyclic voltammetry (e.g., E₁/2 for Cr(III)/Cr(II) transitions). Discrepancies between computational and experimental data may arise from solvent effects or crystal packing, requiring hybrid QM/MM approaches .
Basic: What spectroscopic techniques are most effective for characterizing the chromium complex’s structure?
Methodological Answer:
- IR Spectroscopy : Identify ν(N=N) stretches (1450–1600 cm⁻¹) and Cr–O/SO₃⁻ vibrations (950–1100 cm⁻¹).
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and confirm sulfonate substitution patterns (de-shielding effects). Note that paramagnetic chromium(III) may broaden signals, requiring low-temperature NMR.
- ESI-MS : Detect the molecular ion [M–3Na]³⁻ to confirm stoichiometry.
- UV-Vis : Monitor λmax shifts in different solvents to assess solvatochromism, indicative of ligand-centered transitions .
Advanced: How can researchers resolve contradictions between observed spectroscopic data and computational predictions for this compound?
Methodological Answer:
Contradictions often arise from approximations in computational models (e.g., neglecting solvation or relativistic effects). Mitigation strategies include:
- Multi-technique validation : Cross-check X-ray crystallography (for solid-state geometry) with EXAFS (solution-phase structure).
- Solvent-adjusted DFT : Incorporate implicit solvent models (e.g., COSMO) or explicit solvent molecules in simulations.
- Variable-temperature studies : Test thermal effects on NMR/EPR spectra to identify dynamic Jahn-Teller distortions in the chromium center.
- Error analysis : Quantify uncertainties in crystallographic data (e.g., R-factors) and computational parameters (basis set incompleteness) .
Basic: How to assess the stability of this chromium complex under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : Incubate the complex in buffers (pH 2–12) for 24 hours. Monitor decomposition via UV-Vis (loss of λmax at 420 nm) and ICP-OES for free Cr³⁺ release.
- Thermal Stability : Conduct thermogravimetric analysis (TGA) up to 400°C (heating rate: 10°C/min) to determine decomposition thresholds.
- Kinetic Studies : Use stopped-flow spectroscopy to measure ligand dissociation rates (koff) at 25–60°C, fitting data to the Eyring equation for activation parameters .
Advanced: What mechanistic insights can be gained from studying the catalytic activity of this chromium complex in oxidation reactions?
Methodological Answer:
- Reactivity Probes : Use tert-butyl hydroperoxide (TBHP) as an oxidant in model reactions (e.g., alcohol oxidation). Track turnover frequency (TOF) via GC-MS.
- In-situ EPR : Detect Cr(IV/V) intermediates under catalytic conditions (e.g., g ≈ 1.97 for Cr(V)-oxo species).
- Isotopic Labeling : Introduce ¹⁸O into H₂O or O₂ to trace oxygen atom transfer pathways.
- Computational Mechanistics : Map potential energy surfaces (PES) for O–O bond activation using M06-2X/def2-TZVPP, validating with experimental kinetic isotope effects (KIEs) .
Basic: How to design a controlled experiment to compare the ligand exchange kinetics of this chromium complex with analogous azo-chromium compounds?
Methodological Answer:
- Competitive Ligand Displacement : Add a strong competing ligand (e.g., EDTA) to the complex and monitor chromophore displacement via UV-Vis. Calculate rate constants (kex) using pseudo-first-order kinetics.
- Variable Ligand Libraries : Synthesize analogs with substituents (e.g., –Cl, –OCH₃) on the phenylazo group. Compare kex values to establish structure-reactivity relationships (Hammett plots).
- Control for Solvent Effects : Repeat experiments in DMSO, water, and methanol to isolate solvent coordination influences .
Advanced: What strategies enable the use of this chromium complex as a photosensitizer in solar energy applications?
Methodological Answer:
- Transient Absorption Spectroscopy : Measure excited-state lifetimes (τ) and quantum yields (Φ) for LMCT states.
- Dye-Sensitized Solar Cell (DSSC) Fabrication : Anchor the complex onto TiO₂ nanoparticles (via sulfonate groups) and test photocurrent density (Jsc) under AM 1.5G illumination.
- Electrochemical Impedance Spectroscopy (EIS) : Characterize charge recombination resistance at the dye-TiO₂ interface. Compare with Ru-based sensitizers to benchmark performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
